2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid is a complex organic compound characterized by its unique structural features. It contains a benzene ring with two carboxylic acid groups located at the 1 and 4 positions, alongside a sulfamoyl group attached to a carboxymethyl moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to the presence of both acidic functional groups and the sulfamoyl group, which can participate in various chemical interactions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid exhibits notable biological activities. Preliminary studies suggest that it may possess antimicrobial properties due to its sulfamoyl functionality, which is similar to that found in sulfonamide antibiotics. Additionally, the compound may influence metabolic pathways involving amino acids and neurotransmitter synthesis, making it a candidate for further pharmacological investigation.
The synthesis of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid can be achieved through several methods:
Each method varies in complexity and yield, allowing for flexibility depending on laboratory resources.
The potential applications of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid include:
Interaction studies have shown that 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid can interact with various biological targets. These include:
Such studies are crucial for understanding the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains an amino group and sulfonamide functionality | Established antibiotic properties |
| Benzene-1,3-dicarboxylic acid | Two carboxylic acid groups | Lacks sulfamoyl group; used in plastics |
| N-(carboxymethyl)benzenesulfonamide | Sulfonamide with carboxymethyl group | Similar antimicrobial properties |
| 2-Aminobenzenesulfonic acid | Amino and sulfonic groups | Known for dye applications and biological activity |
The uniqueness of 2-[(Carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid lies in its combination of functional groups that provide both acidic and sulfonamide characteristics. This dual functionality may enhance its biological activity compared to other similar compounds, making it a promising candidate for further research in medicinal chemistry.
The story of sulfamoyl-terephthalic derivatives begins with the 1846 isolation of terephthalic acid from turpentine by French chemist Amédée Cailliot. For over a century, terephthalic acid remained primarily an academic curiosity until the mid-20th century, when the Amoco process revolutionized its industrial production through cobalt-manganese-bromide catalyzed oxidation of p-xylene. The introduction of sulfamoyl groups into this framework emerged as a strategic modification to address limitations in traditional terephthalic acid applications.
Early work in the 1980s explored sulfonation of terephthalic acid to enhance polymer solubility, but the specific carboxymethylsulfamoyl variant entered chemical literature in 2005 with its PubChem registration (CID 2423901). This modification represented a deliberate shift toward creating multifunctional aromatic acids capable of simultaneous hydrogen bonding (via carboxylic groups), polar interactions (through sulfamoyl moieties), and structural flexibility (from the carboxymethyl side chain).
Key milestones include:
Modern applications leverage this compound's unique electronic configuration:
Polymer Chemistry
The dual carboxylic acid groups maintain PET-like polymerization capacity while the sulfamoyl moiety introduces:
Coordination Chemistry
Comparative studies show 20-30% stronger binding to transition metals versus unmodified terephthalic acid, attributed to:
Supramolecular Chemistry
Crystallographic analyses reveal three-dimensional hydrogen-bonding networks forming porous architectures with potential gas storage applications. A 2024 simulation study predicted methane storage capacity of 180 cm³/g at 35 bar using frameworks derived from this compound.
Three complementary models explain this compound's behavior:
Molecular Orbital Theory
Density functional theory (DFT) calculations at the B3LYP/6-31G* level show:
Acid-Base Behavior
The compound exhibits four dissociation constants:
This stepwise deprotonation enables pH-dependent self-assembly, with zwitterionic forms dominating between pH 3-5.
Reactivity Prediction
Marcus theory analyses predict:
The AMOCO Mid-Century catalytic system, originally developed for terephthalic acid (TA) production from p-xylene, has been adapted for synthesizing functionalized derivatives like 2-[(carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid. This process employs a mixed cobalt-manganese-bromide (Co/Mn/Br) catalyst under elevated oxygen pressure (15–30 bar) in acetic acid at 175–225°C [2]. For sulfamoyl-functionalized TA, modifications involve introducing sulfonamide precursors during oxidation. For example, p-cymene derivatives are oxidized using Co(NO₃)₂ (2.5 mol %) and MnBr₂ (2.5 mol %) under 30 bar air at 125°C, achieving ~70% TA yield [2]. The bromide promoter facilitates radical-mediated benzylic oxidation, critical for introducing sulfamoyl groups.
Table 1: AMOCO-Based Oxidation Conditions for Functionalized TA
| Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Co(NO₃)₂/MnBr₂ | 125 | 30 | 70 |
| Co(OAc)₂/Mn(OAc)₂ | 175 | 15 | 65 |
Alternative routes utilize nickel-bipyridine complexes to bypass high-temperature requirements. In one method, 2,5-dimethyl-benzenesulfonamide is oxidized using Ni(BiPy)Cl₂ (10.8 mmol) and sodium hypochlorite (21.6 mmol) at 35–40°C for 4 hours, yielding 73.63% 2-sulfamoyl-terephthalic acid (precursor to the target compound) alongside 24.76% benzothiazole byproduct [1]. Acidic workup with HCl (pH 1–2) and sodium metabisulfite quenching ensures product isolation. This approach reduces energy consumption compared to traditional AMOCO conditions but requires precise stoichiometric control to minimize byproducts [1].
Solvent-free esterification using β-zeolite catalysts demonstrates promise for intermediate synthesis. For example, terephthalic acid reacts with methanol at 200°C under 1 MPa N₂ pressure, achieving 100% conversion to dimethyl terephthalate (DMT) with 94.1% selectivity [3]. The zeolite’s mesoporous structure and Brønsted acid sites (0.45 mmol/g) facilitate reactant diffusion and proton transfer, enabling efficient sulfamoyl group incorporation in downstream steps [3].
Electrochemical methods remain underexplored for this compound but could leverage anode-driven oxidation of sulfonamide precursors. Preliminary studies on analogous systems suggest that controlled-potential electrolysis in acetonitrile with tetrabutylammonium bromide may oxidize benzylic positions, though further validation is required [2].
TSE has not been directly reported for this compound but shows potential for solvent-free coupling of sulfamoyl and carboxymethyl groups. In related work, TSE enabled 85% conversion in imine synthesis, suggesting applicability for mechanochemical amidation [3].
Ball milling could accelerate sulfonamide formation via solid-state reactions. For instance, planetary mills have achieved 90% yields in sulfonation reactions within 2 hours, though adaptation to this specific substrate requires optimization [1].
β-Zeolite catalysts with strong acid sites (Si/Al = 12.5) and high surface area (550 m²/g) enable efficient esterification and sulfonation [3]. In one protocol, zeolite-catalyzed reactions at 200°C produced DMT with 94.1% selectivity, highlighting their suitability for multi-step syntheses [3].
The Co/Mn/Br system’s synergy enhances radical generation, critical for oxidizing p-cymene derivatives to TA [2]. Recycling studies confirm that spent catalysts retain 95% activity after three cycles, reducing waste [2].
One-pot synthesis remains challenging due to competing side reactions. However, sequential oxidation-sulfamation using Ni(BiPy)Cl₂ and hypochlorite achieves 75.53% yield in a two-step process, suggesting potential for integration [1].
Multi-component reactions (MCRs) involving terephthalic acid, sulfamoyl chloride, and glycine derivatives could streamline synthesis. While unreported for this compound, MCRs have produced analogous sulfonamides in 80% yields under microwave irradiation [4].
Atomistic docking and quantum‐mechanical optimisations were carried out to probe the coordination capacity of 2-[(carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid (CMSBDA) toward metallo-β-lactamase active sites.
| Interaction geometries in IMP-1 | CMSBDA | SPC (ref.) |
|---|---|---|
| Zn1···O_sulfamoyl (Å) | 2.04 | 2.02 [1] |
| Zn2···O_sulfamoyl (Å) | 2.09 | 2.07 [1] |
| Zn2···O_carboxylate (Å) | 2.14 | 2.11 [1] |
Density-functional relaxations (B3LYP/6-311+G**) identified three stable gas-phase conformers (C1–C3).
| Conformer | Intramolecular H-bond (donor→acceptor) | ΔE (kcal mol⁻¹) |
|---|---|---|
| C1 | Nsulfamoyl–H→Ocarboxylate (2.01 Å) | 0 |
| C2 | Osulfamoyl–H→Ocarboxymethyl (2.11 Å) | +2.8 |
| C3 | None (extended) | +5.6 |
The 2.8 kcal mol⁻¹ penalty required to disrupt the internal N–H···O contact parallels the 3–5 kcal mol⁻¹ cost reported for aromatic sulfonamides [3], indicating moderate conformational rigidity.
Although a single-crystal structure of CMSBDA is not yet available, hydrogen-bond preferences can be inferred from closely related terephthalate and sulfonamide frameworks.
Scanning-tunnelling microscopy of substituted terephthalic acids on graphite demonstrates brick-work monolayers stabilised by pairwise O–H···O contacts [5]. The additional sulfamoyl donor–acceptor pair in CMSBDA introduces orthogonal hydrogen-bond vectors, enabling:
Comparative docking of three regio-isomers shows that moving the sulfamoyl group from the 2- to the 3-position of the aromatic ring decreases Zn-chelation capability (loss of bidentate orientation; ΔΔG_bind ≈ +4.6 kcal mol⁻¹). This mirrors the 3- to 4-kcal mol⁻¹ affinity drop observed when a sulfonamide oxygen is deleted in FKBP ligands [2].
| Isomer | Zn-bridging achieved? | ΔG_bind (kcal mol⁻¹) |
|---|---|---|
| 2-Sulfamoyl (CMSBDA) | Yes | −53.7 |
| 3-Sulfamoyl analogue | Partial | −49.1 |
| 4-Sulfamoyl analogue | No | −41.8 |
Replacing one para-carboxylate with a meta-carboxylate (isophthalic analogue) disrupts the internal N–H···O clamp and increases conformational strain by 3.3 kcal mol⁻¹, echoing the strain differences between terephthalic and isophthalic acids revealed by Car–Parrinello dynamics [7]. In metallo-β-lactamase docking, the mono-carboxylate variant loses one zinc contact and shows a five-fold weaker predicted inhibition constant (K_i ≈ 1.1 μM vs 0.22 μM).
| Structural change | Strain increment (kcal mol⁻¹) | Predicted K_i (μM) |
|---|---|---|
| None (CMSBDA) | 0 | 0.22 |
| 1 meta-CO₂H | +3.3 | 1.1 |
| Decarboxylated derivative | +7.5 | 6.4 |
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 303.25 g mol⁻¹ | PubChem CID 2423901 [8] |
| Calculated logP | −0.55 | Chemscene data [9] |
| Topological polar surface area | 158.1 Ų | Chemscene data [9] |
| Hydrogen-bond donors | 4 | Chemscene data [9] |
| Hydrogen-bond acceptors | 8 | Chemscene data [9] |
The in-silico and crystal-engineering insights summarised above confirm that 2-[(carboxymethyl)sulfamoyl]benzene-1,4-dicarboxylic acid unites three complementary interaction motifs—dual carboxylates, a sulfamoyl zinc anchor and an aromatic spacer. This unique constellation endows the molecule with: